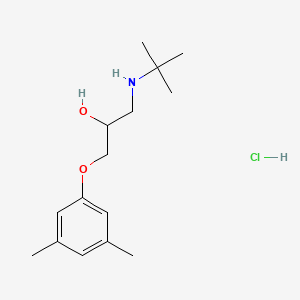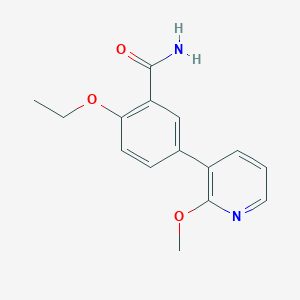
1-(Tert-butylamino)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride
Overview
Description
1-(Tert-butylamino)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride is a chemical compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a tert-butylamino group and a dimethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylamino)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the core structure through a nucleophilic substitution reaction.
Step 2: Introduction of the tert-butylamino group via amination.
Step 3: Functionalization with the dimethylphenoxy group through etherification.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butylamino)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the ketone or aldehyde back to the alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original alcohol.
Scientific Research Applications
1-(Tert-butylamino)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butylamino)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to receptors or enzymes to modulate their activity.
Pathways Involved: Influencing signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
- 1-(Isopropylamino)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride
Uniqueness
1-(Tert-butylamino)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(tert-butylamino)-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11-6-12(2)8-14(7-11)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHFTMNUDFXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CNC(C)(C)C)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride](/img/structure/B3846673.png)
![4-[3-(3,5-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846675.png)

![1-[4-Methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone;hydrobromide](/img/structure/B3846690.png)
![8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B3846691.png)
![4-[4-(Diethylamino)butylsulfanyl]phenol;hydrochloride](/img/structure/B3846699.png)

![4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846707.png)

![N-[1-(4-methylphenyl)ethyl]-2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B3846720.png)

![N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B3846739.png)
![(3E)-5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]](/img/structure/B3846755.png)
